
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organoboron compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The boronic ester moiety in this compound allows it to participate in a variety of chemical reactions, making it a useful building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid with a diol. One common method is the reaction of hexylboronic acid with isopropyl glycol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves to drive the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining the precise reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic ester back to the boronic acid.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Hexanol and isopropanol.
Reduction: Hexylboronic acid and isopropylboronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Pinacolborane: Another boronic ester with similar reactivity but different steric properties.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis.
Catecholborane: A boronic ester with a different diol component, leading to different reactivity and stability.
Uniqueness
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific combination of hexyl and isopropyl groups, which provide a balance of hydrophobicity and steric hindrance. This makes it particularly useful in certain synthetic applications where other boronic esters may not be as effective.
Propiedades
Número CAS |
66128-17-4 |
|---|---|
Fórmula molecular |
C12H25BO2 |
Peso molecular |
212.14 g/mol |
Nombre IUPAC |
5-hexyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO2/c1-4-5-6-7-8-12-9-14-13(11(2)3)15-10-12/h11-12H,4-10H2,1-3H3 |
Clave InChI |
IMVUHVPKVVLYAA-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)CCCCCC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


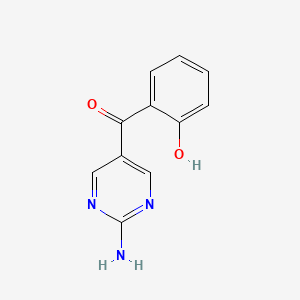
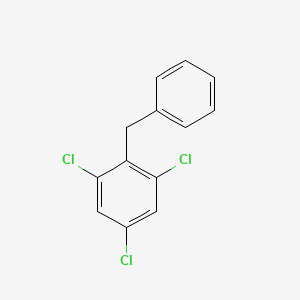
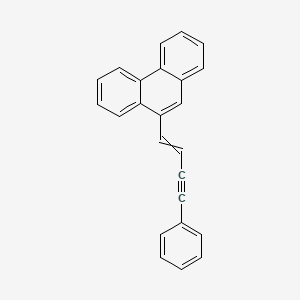

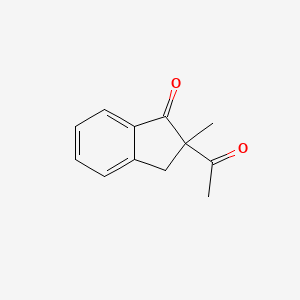
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
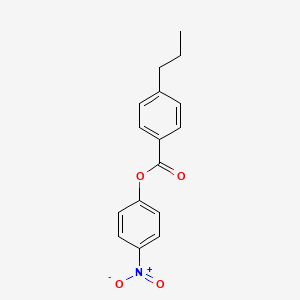
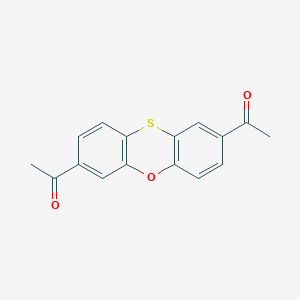
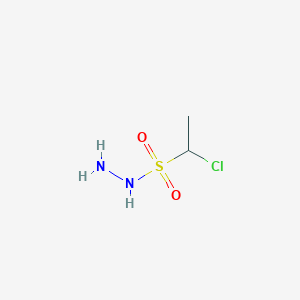
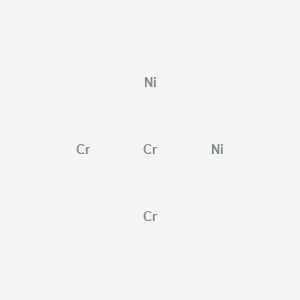
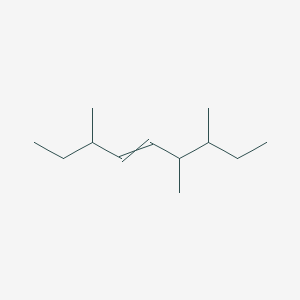
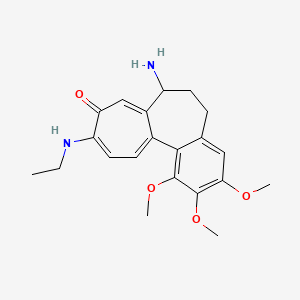
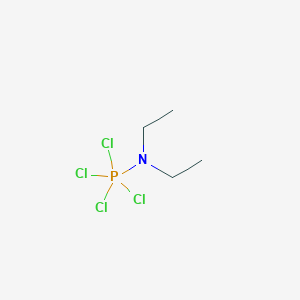
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
